molecular formula C12H21Br B8591318 1-Bromo-7-ethyl-3-methylnona-2,6-diene CAS No. 51079-56-2

1-Bromo-7-ethyl-3-methylnona-2,6-diene

Cat. No. B8591318
CAS RN: 51079-56-2
M. Wt: 245.20 g/mol
InChI Key: LYBJKKKIWUAJMH-UHFFFAOYSA-N
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Description

1-Bromo-7-ethyl-3-methylnona-2,6-diene is a useful research compound. Its molecular formula is C12H21Br and its molecular weight is 245.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-7-ethyl-3-methylnona-2,6-diene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-7-ethyl-3-methylnona-2,6-diene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

51079-56-2

Product Name

1-Bromo-7-ethyl-3-methylnona-2,6-diene

Molecular Formula

C12H21Br

Molecular Weight

245.20 g/mol

IUPAC Name

1-bromo-7-ethyl-3-methylnona-2,6-diene

InChI

InChI=1S/C12H21Br/c1-4-12(5-2)8-6-7-11(3)9-10-13/h8-9H,4-7,10H2,1-3H3

InChI Key

LYBJKKKIWUAJMH-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCCC(=CCBr)C)CC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the procedure of Example 9, 3-methyl-7-ethyl-1,6-nonadien-3-ol and phosphorus tribromide are reacted to form 1-bromo-3-methyl-7-ethyl-2,6-nonadiene.
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Synthesis routes and methods II

Procedure details

18.2 g. of 7-ethyl-3-methyl-1,6-nonadien-3-ol, 100 ml. of hexane and 1 ml. of anhydrous pyridine are cooled to -15° C. and treated dropwise in the course of 1.5 hours with a solution of 4 ml. of phosphorus tribromide in 50 ml. of hexane, the temperature being maintained at between -15° C. and -10° C. The mixture is stirred for a further 1.5 hours during which time it is allowed to warm up to room temperature slowly. For working up, the mixture is poured onto 50 ml. of ice-water, the organic phase separated and washed in turn with 20 ml. of 10% by weight aqueous sodium carbonate solution, 50 ml. of semi-saturated aqueous sodium chloride solution and 50 ml. of saturated aqueous sodium chloride solution, dried over sodium sulfate and evaporated under reduced pressure. There is obtained 1-bromo-7-ethyl-3-methyl-2,6-nonadiene which is used in the process without further purification.
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